molecular formula C13H21Cl2FN2O B2771201 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1286273-08-2

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2771201
CAS No.: 1286273-08-2
M. Wt: 311.22
InChI Key: VPQKSXDLVJCKOR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride involves its role as an inhibitor of deoxycytidine kinase. Deoxycytidine kinase is an enzyme involved in the phosphorylation and activation of nucleoside analogs, which are used in cancer chemotherapy. By inhibiting this enzyme, the compound can potentially interfere with the proliferation of cancer cells.

Comparison with Similar Compounds

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound may enhance its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-11(14)8-10(13)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKSXDLVJCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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